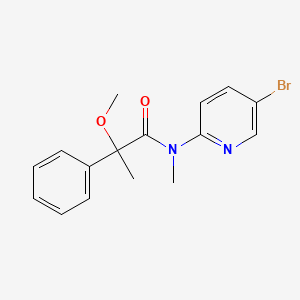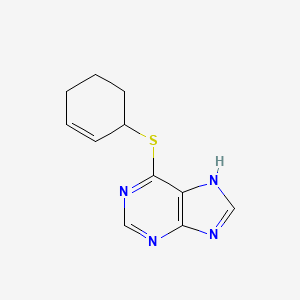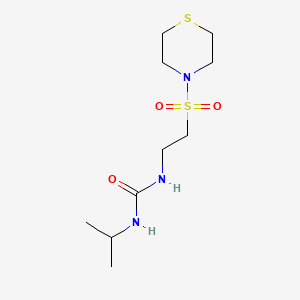
N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide, also known as BRD73954, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of molecules known as small-molecule inhibitors, which have the ability to selectively target specific proteins and enzymes involved in disease processes.
Mecanismo De Acción
N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide binds to the acetyl-lysine recognition pocket of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in disease processes, such as cell proliferation, inflammation, and immune response. The selective targeting of BET proteins by N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide makes it a promising therapeutic agent with minimal off-target effects.
Biochemical and Physiological Effects
N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer, it has been shown to inhibit cell proliferation and induce apoptosis in several types of cancer cells, including breast cancer, prostate cancer, and leukemia. Inflammation and autoimmune disorders are also potential therapeutic targets for N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide, as it has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide in lab experiments include its selectivity for BET proteins, its ability to modulate gene expression, and its potential therapeutic applications in various diseases. However, there are also limitations to its use, including its relatively low potency compared to other BET inhibitors and its potential toxicity at higher doses.
Direcciones Futuras
There are several future directions for research on N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide, including the development of more potent analogs with improved selectivity and efficacy, the identification of novel disease targets for BET inhibitors, and the evaluation of its potential as a combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide and its effects on gene expression and cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide involves several steps, starting with the reaction of 2-bromopyridine with methyl magnesium bromide to form 2-methylpyridine. This is followed by the reaction of 2-methylpyridine with phenylacetyl chloride to form N-methyl-N-phenyl-2-methylpyridine-2-carboxamide. The final step involves the reaction of N-methyl-N-phenyl-2-methylpyridine-2-carboxamide with methyl 2-bromo-2-phenylpropanoate to form N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to selectively target the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development and progression of various diseases, making them attractive targets for therapeutic intervention.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-16(21-3,12-7-5-4-6-8-12)15(20)19(2)14-10-9-13(17)11-18-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPNHPGNPAYXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)N(C)C2=NC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-methoxy-N-methyl-2-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)

![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)

![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)